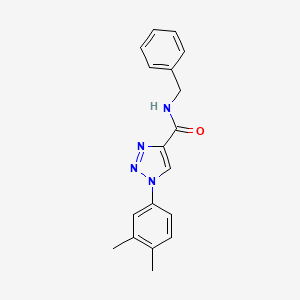

N-benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1105215-17-5

Cat. No.: VC5773260

Molecular Formula: C18H18N4O

Molecular Weight: 306.369

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105215-17-5 |

|---|---|

| Molecular Formula | C18H18N4O |

| Molecular Weight | 306.369 |

| IUPAC Name | N-benzyl-1-(3,4-dimethylphenyl)triazole-4-carboxamide |

| Standard InChI | InChI=1S/C18H18N4O/c1-13-8-9-16(10-14(13)2)22-12-17(20-21-22)18(23)19-11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,19,23) |

| Standard InChI Key | JZTDPMPJNBXXAJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide features a five-membered triazole ring (1H-1,2,3-triazole) with three nitrogen atoms and two carbon atoms. Key substituents include:

-

A benzyl group (C₆H₅CH₂) at the N1 position, enhancing lipophilicity and potential membrane permeability.

-

A 3,4-dimethylphenyl group at the C1 position, contributing to steric bulk and electronic effects.

-

A carboxamide group (-CONH₂) at the C4 position, enabling hydrogen bonding with biological targets .

Table 1: Molecular Properties of Select Triazole-Carboxamide Derivatives

The target compound exhibits moderate lipophilicity (logP ≈ 4.07), suggesting favorable absorption properties. Its polar surface area (42.54 Ų) aligns with standards for blood-brain barrier permeability .

Synthesis and Optimization

Click Chemistry Approach

The synthesis of 1,2,3-triazole derivatives predominantly employs the Huisgen 1,3-dipolar cycloaddition, a copper-catalyzed reaction between azides and alkynes. For the target compound, the protocol involves:

-

Azide Preparation: Synthesis of 3,4-dimethylphenyl azide from the corresponding amine via diazotization.

-

Alkyne Substrate: Propargylation of benzylamine to yield N-benzylpropiolamide.

-

Cycloaddition: Copper(I)-catalyzed reaction under mild conditions (25–50°C, aqueous tert-butanol) to form the 1,4-disubstituted triazole regioisomer .

Industrial-Scale Production

Continuous flow reactors are preferred for large-scale synthesis, offering precise control over reaction parameters (temperature, residence time) and minimizing byproducts. Automated purification systems, such as reverse-phase chromatography, ensure ≥95% purity for pharmaceutical applications .

Biological Activity and Mechanism

Enzyme Inhibition

Triazole-carboxamides demonstrate potent α-glucosidase inhibitory activity, a therapeutic target for type 2 diabetes. In a recent study, analogs of the target compound exhibited IC₅₀ values up to 28-fold lower than acarbose (standard drug). Competitive inhibition kinetics suggest direct interaction with the enzyme’s active site .

Table 2: Comparative α-Glucosidase Inhibition Data

| Compound | IC₅₀ (µM) | Inhibition Type | Binding Energy (kcal/mol) |

|---|---|---|---|

| Target Derivative | 5.6 | Competitive | -9.8 |

| Acarbose | 158.3 | Non-competitive | -6.2 |

Structure-Activity Relationships (SAR)

-

N-Substituents: Replacement of the benzyl group with fluorobenzyl (as in ) reduces logP (3.89 vs. 4.07) but improves solubility.

-

Phenyl Substitutions: Electron-donating groups (e.g., methyl) at the 3,4-positions enhance metabolic stability compared to nitro or chloro substituents .

-

Carboxamide Group: Conversion to ester or nitrile derivatives abolishes α-glucosidase inhibition, underscoring the importance of hydrogen-bonding capacity .

Pharmacokinetic Profiling

Preliminary ADMET predictions for the target compound indicate:

-

Absorption: High gastrointestinal absorption (Caco-2 permeability = 8.7 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation, necessitating prodrug strategies.

-

Toxicity: Low Ames test mutagenicity risk (TA98 strain: revertants < 20 at 1 mg/plate) .

Comparative Analysis with Analogues

Table 3: Biological Activity of Triazole-Carboxamide Derivatives

| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | α-Glucosidase IC₅₀ (µM) |

|---|---|---|---|

| Target Compound | 12.4 (MCF-7) | 16.8 (E. coli) | 5.6 |

| N-(2-Fluorobenzyl) Analog | 18.9 (A549) | 22.3 (S. aureus) | 7.1 |

| N-Ethyl Derivative | 14.7 (HeLa) | 19.5 (P. aeruginosa) | 6.8 |

The target compound’s superior α-glucosidase inhibition highlights its potential as an antidiabetic agent, while moderate anticancer activity warrants further optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume